

physical and chemical properties of 9-Oxabicyclo[6.1.0]non-4-ene

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Compound of Interest

Compound Name: 9-Oxabicyclo[6.1.0]non-4-ene

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A Comprehensive Technical Guide to **9-Oxabicyclo[6.1.0]non-4-ene**: Physicochemical Properties, Synthesis, and Reactivity

Abstract

This technical guide offers an in-depth examination of **9-Oxabicyclo[6.1.0]non-4-ene**, a bicyclic epoxide also recognized by synonyms such as 1,2-Epoxy-5-cyclooctene and 1,5-Cyclooctadiene monoepoxide.^[1] This document is tailored for researchers, scientists, and professionals in drug development, providing a thorough analysis of its physical and chemical properties, detailed experimental protocols, and insights into its reactivity. The unique structural characteristics of this compound, featuring a strained epoxide ring fused to a cyclooctene core, render it a valuable intermediate in organic synthesis.

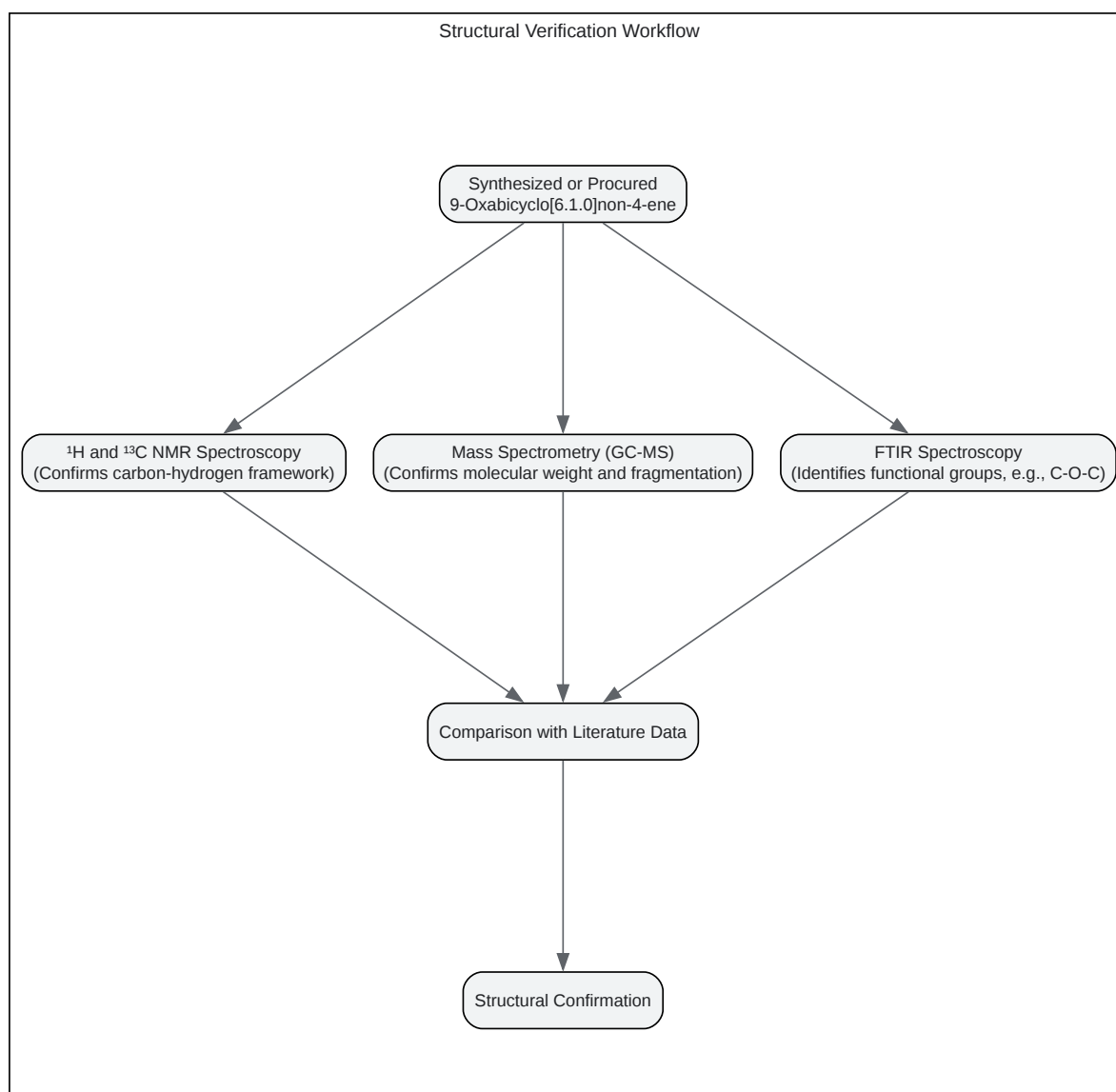
Molecular Identity and Structure

A precise understanding of the molecular structure is fundamental to elucidating the reactivity and properties of **9-Oxabicyclo[6.1.0]non-4-ene**.

- Molecular Formula: C₈H₁₂O^[2]
- Molecular Weight: 124.18 g/mol ^[2]
- IUPAC Name: (4Z)-9-oxabicyclo[6.1.0]non-4-ene^[1]
- CAS Number: 637-90-1^[1]

- SMILES: C1CC2OC2CCC=C1

The structural confirmation of **9-Oxabicyclo[6.1.0]non-4-ene** is typically achieved through a combination of spectroscopic techniques. The following workflow outlines the standard analytical approach.



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Caption: A typical workflow for the structural elucidation and confirmation of **9-Oxabicyclo[6.1.0]non-4-ene**.

Physicochemical Properties

The physical and chemical properties of **9-Oxabicyclo[6.1.0]non-4-ene** are critical for its handling, storage, and application in synthetic protocols.

Property	Value	Source(s)
Appearance	Colorless liquid	
Boiling Point	195 °C (lit.)	[3]
Density	1.013 g/mL at 25 °C (lit.)	[4]
Refractive Index	n _{20/D} 1.495 (lit.)	[4]
Flash Point	70 °C (158 °F) - closed cup	
Solubility	Insoluble in water.	[5]

Chemical Reactivity and Synthetic Utility

The chemical behavior of **9-Oxabicyclo[6.1.0]non-4-ene** is primarily dictated by the strained epoxide ring and the nucleophilicity of the double bond. This dual reactivity makes it a versatile precursor in organic synthesis.

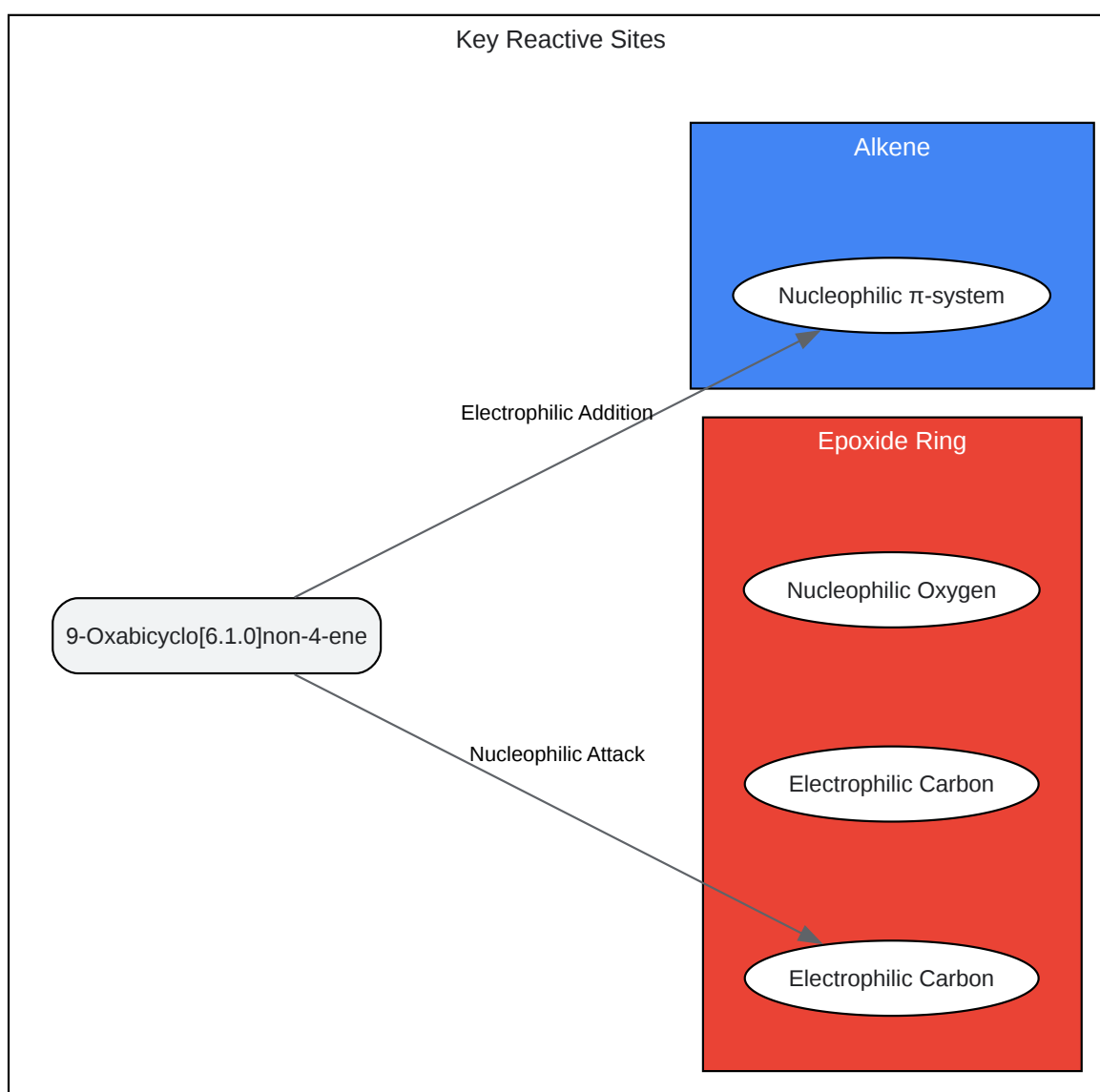
Reactions of the Epoxide Ring

The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions initiated by both electrophiles and nucleophiles. This reactivity is a cornerstone of its synthetic applications. For instance, it can be used in the synthesis of novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers.

Reactions of the Alkene Moiety

The carbon-carbon double bond within the cyclooctene ring can undergo a variety of addition reactions. For example, bromination of **9-Oxabicyclo[6.1.0]non-4-ene** leads to the formation of trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane and trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane through neighboring group participation of the epoxide oxygen.[6]

The following diagram illustrates the key reactive sites of the molecule.



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Caption: Diagram highlighting the principal sites of chemical reactivity in **9-Oxabicyclo[6.1.0]non-4-ene**.

Experimental Protocols

Synthesis via Epoxidation of 1,5-Cyclooctadiene

A standard laboratory synthesis involves the monoepoxidation of 1,5-cyclooctadiene. While various epoxidizing agents can be employed, the use of dimethyldioxirane has been shown to produce the monoepoxide in excellent yield.^[7]

Causality in Experimental Design: The choice of a mild and selective oxidizing agent like dimethyldioxirane is crucial to prevent over-oxidation to the diepoxide. The reaction is typically performed in a non-protic solvent like acetone to avoid unwanted side reactions.

Step-by-Step Methodology:

- **Reagent Preparation:** Prepare a solution of dimethyldioxirane in acetone.
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1,5-cyclooctadiene in acetone.
- **Epoxidation:** Cool the solution of the diene and slowly add the dimethyldioxirane solution. Maintain the temperature throughout the addition.
- **Reaction Monitoring:** Monitor the progress of the reaction using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the point of complete consumption of the starting material.
- **Work-up:** Once the reaction is complete, quench any remaining oxidizing agent.
- **Purification:** The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure **9-Oxabicyclo[6.1.0]non-4-ene**.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a definitive method for assessing the purity and confirming the identity of the synthesized product.

Self-Validating System: The combination of retention time from GC and the mass spectrum from MS provides a high degree of confidence in the identification. The mass spectrum should show the molecular ion peak ($m/z = 124$) and a fragmentation pattern consistent with the structure of **9-Oxabicyclo[6.1.0]non-4-ene**.^[8]

Safety and Handling

9-Oxabicyclo[6.1.0]non-4-ene is classified as a combustible liquid and can cause skin and serious eye irritation.^[1] It may also cause respiratory irritation.

- Hazard Statements: H315, H319, H335
- Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338
- Personal Protective Equipment: It is imperative to use appropriate personal protective equipment, including a dust mask (type N95), eye shields, and gloves when handling this chemical.

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.^[9]

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